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Phenoxypropazine, a non-selective, irreversible monoamine oxidase inhibitor (MAQI) of the
hydrazine chemical class, was introduced as an antidepressant in 1961 under the trade name
Drazine.[1] Despite initial promising results in treating depressive disorders, it was withdrawn
from the market in 1966 due to concerns about hepatotoxicity.[1] This technical guide provides
a comprehensive overview of the early clinical studies of phenoxypropazine, focusing on
guantitative data, experimental protocols, and the drug's mechanism of action.

Core Clinical Data

The initial clinical evaluation of phenoxypropazine in the early 1960s consisted of several
small-scale studies to assess its efficacy and safety in patients with depression. The following
tables summarize the key quantitative data extracted from these pioneering trials.

Table 1: Patient Demographics and Study Design
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Leahy, Rose, & ] .
depression 35 4 weeks Not specified
Plowman (1963)
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and reactive)
Outpatients with N Starting dose of
Imlah (1963) ) 24 Not specified ) )
depression 10 mg twice daily
Hospitalized 78
atients with Phenoxypropazi
Rose, Leahy, & P ] ( yprop . i
primary ne and Not specified Not specified
Plowman (1963) . e
depressive Amitriptyline
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Patients with ] )
] 10 mg twice daily
mild endogenous 27 (14 on

McWhinney &

depression in a
Morrell (1965)

general practice
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phenoxypropazin

e, 13 on placebo)

4 weeks

for the first week,
then 15 mg twice

daily

Table 2: Efficacy and Patient Outcomes
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Control Group
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Study o ) (Placebo or Key Findings
Criteria zine Group L .
Amitriptyline)
Phenoxypropazin
o 22 of 35 patients YPIop
Leahy, Rose, & Clinical ) e appeared to be
] showed Not applicable )
Plowman (1963) improvement ) an effective
Improvement .
antidepressant.
16 of 20 patients The drug was
o who completed effective in a
Clinical ) o
Imlah (1963) ] the study Not applicable significant
improvement

showed a good

response

proportion of

outpatients.

Rose, Leahy, &
Plowman (1963)

Clinical response

Most patients

responded well

No significant
difference in
outcome
between the two

drug groups

Phenoxypropazin
e was
considered to be
of equal
effectiveness to

amitriptyline.

McWhinney &
Morrell (1965)

Mean
improvement in
Hamilton Rating
Scale for

Depression

111

5.8

The difference in
improvement
between
phenoxypropazin
e and placebo
was statistically
significant (P <
0.05).

Experimental Protocols

The methodologies employed in these early studies were foundational to the understanding of

phenoxypropazine's clinical profile.

Leahy, Rose, & Plowman (1963): A Preliminary Study
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o Objective: To conduct a preliminary assessment of the antidepressant effects of
phenoxypropazine.

» Methodology: 35 female inpatients diagnosed with either endogenous or reactive depression
were treated with phenoxypropazine for four weeks. The primary outcome was clinical
observation of improvement in depressive symptoms. The specific dosage was not detailed
in the available summary.

Imlah (1963): A Preliminary Report

o Objective: To evaluate the efficacy of phenoxypropazine in an outpatient setting.

» Methodology: 24 outpatients with depression were initiated on a 10 mg twice-daily dose of
phenoxypropazine. The clinical response was monitored, with 20 patients completing the
study.

Rose, Leahy, & Plowman (1963): A Comparative Study

» Objective: To compare the antidepressant efficacy of phenoxypropazine with that of
amitriptyline.

» Methodology: 78 hospitalized patients with primary depressive disorders were allocated to
receive either phenoxypropazine or amitriptyline. The study aimed to determine if there was
a significant difference in the clinical outcomes between the two treatment groups.

McWhinney & Morrell (1965): A Controlled Trial in
General Practice

o Objective: To assess the efficacy of phenoxypropazine in the treatment of mild endogenous
depression in a general practice setting through a controlled trial.

o Methodology: This was a double-blind, placebo-controlled trial. 27 patients were randomly
assigned to receive either phenoxypropazine (n=14) or a placebo (n=13) for four weeks.
The dosage for the phenoxypropazine group was 10 mg twice daily for the first week,
increased to 15 mg twice daily for the subsequent three weeks. The Hamilton Rating Scale
for Depression was used to measure changes in depressive symptoms.
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Mechanism of Action and Signaling Pathway

Phenoxypropazine functions as a non-selective and irreversible inhibitor of monoamine
oxidase (MAO). MAO is a crucial enzyme responsible for the degradation of monoamine
neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the
presynaptic neuron. By inhibiting MAO, phenoxypropazine increases the synaptic availability
of these neurotransmitters, which is believed to be the primary mechanism behind its
antidepressant effects.
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Caption: Mechanism of action of Phenoxypropazine as a non-selective MAO inhibitor.

Adverse Effects and Withdrawal

The early clinical studies reported a range of side effects associated with phenoxypropazine
treatment. The most commonly observed adverse effects included:

o Ankle edema
e Dizziness

e Dry mouth
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Blurred vision

Constipation

Difficulty with micturition

Impotence

The most significant concern that ultimately led to the withdrawal of phenoxypropazine was its
potential for hepatotoxicity. Reports from the 1960s include at least two fatal cases of acute
liver failure associated with the drug. However, the precise incidence of liver damage in the
broader patient population treated with phenoxypropazine during its time on the market is not
well-documented in the available literature.

Conclusion

The early clinical studies of phenoxypropazine demonstrated its potential as an effective
antidepressant, comparable in efficacy to amitriptyline in one study. However, its use was
ultimately curtailed by a significant risk of severe liver toxicity. This historical perspective on
phenoxypropazine serves as a crucial reminder of the importance of thorough safety
evaluations in drug development and the delicate balance between therapeutic benefit and
potential harm. The irreversible and non-selective nature of its MAO inhibition, while effective,
likely contributed to its challenging side effect profile. These pioneering studies, despite their
limitations by modern standards, laid the groundwork for the development of safer and more
selective antidepressants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b154385#early-clinical-studies-of-phenoxypropazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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